Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the chloro and nitro groups on the indole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through nitration of an appropriate indole precursor. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 5-chloro-7-amino-1H-indole-2-carboxylate.
Substitution: Ethyl 5-substituted-7-nitro-1H-indole-2-carboxylate.
Hydrolysis: 5-chloro-7-nitro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for drug development and other chemical research.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate is primarily determined by its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, including enzymes and receptors.
Chloro Group: The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with biological macromolecules.
Comparison with Similar Compounds
Ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl 5-chloro-2-indolecarboxylate: Lacks the nitro group, which reduces its reactivity and potential biological activity.
Ethyl 5,7-dichloro-1H-indole-2-carboxylate: Contains an additional chloro group, which may alter its chemical reactivity and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and chemical synthesis. Its unique combination of functional groups allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXEFZOOWYOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.